2-Amino-5-cyano-3-nitro-4-picoline is a heterocyclic organic compound characterized by a pyridine ring substituted with amino, cyano, and nitro functional groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 178.15 g/mol. The compound features a pyridine backbone, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the amino group (-NH), cyano group (-C≡N), and nitro group (-NO) contributes to its unique chemical properties and potential biological activities.
The chemical reactivity of 2-amino-5-cyano-3-nitro-4-picoline can be attributed to its functional groups. Key reactions include:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.
Research indicates that compounds similar to 2-amino-5-cyano-3-nitro-4-picoline possess various biological activities, including:
Several methods have been developed for synthesizing 2-amino-5-cyano-3-nitro-4-picoline:
The unique properties of 2-amino-5-cyano-3-nitro-4-picoline make it suitable for various applications:
Studies involving 2-amino-5-cyano-3-nitro-4-picoline focus on its interactions with biological targets:
Several compounds share structural similarities with 2-amino-5-cyano-3-nitro-4-picoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-3-nitropyridine | Nitrogen at position 1 and nitro at position 3 | Used as a precursor for herbicides |
| 2-Amino-5-bromopyridine | Bromine substituent at position 5 | Exhibits antibacterial properties |
| 2-Amino-4-cyanopyridine | Cyano at position 4 | Potentially useful in organic synthesis |
| 3-Nitro-4-picoline | Nitro at position 3 | Investigated for neuroprotective effects |
These compounds highlight the structural diversity within the pyridine derivatives and their varying biological activities, emphasizing the uniqueness of 2-amino-5-cyano-3-nitro-4-picoline in terms of its specific functional groups and their implications for pharmacological applications.
Recent advances in pyridine halogenation leverage designed phosphine ligands to achieve 4-selective functionalization. As demonstrated by selective bromination protocols, heterocyclic phosphines such as I and II form stable phosphonium salts with pyridines, enabling nucleophilic displacement with halides under mild conditions. For example, 4-methylpyridine treated with 3-bromo-4-picoline and copper sulfate in methanol under 5 atm ammonia at 160°C yields 3-amino-4-picoline with 95% efficiency. This approach avoids the harsh acidic conditions of traditional electrophilic aromatic substitution (EAS) while maintaining excellent regiocontrol.
| Substrate | Halogenation Agent | Nitration Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 4-Methylpyridine | PBr₃ with phosphine I | HNO₃/H₂SO₄, 0°C | 78 | 3-NO₂, 4-Br |
| 2-Amino-4-picoline | NBS in CCl₄ | Ac₂O/HNO₃, -10°C | 65 | 5-NO₂, 6-Br |
| 3-Cyano-pyridine | Cl₂ gas, FeCl₃ | TFAA/HNO₃, RT | 82 | 4-NO₂, 5-Cl |
The data highlights the critical role of halogen positioning in directing subsequent nitration events. Bromine at the 4-position deactivates the ring, forcing nitration to occur at the 3-position through meta-directing effects.
A representative synthesis begins with 4-picoline halogenation using N-bromosuccinimide (NBS) to yield 3-bromo-4-picoline. Subsequent nitration with fuming nitric acid at -10°C introduces the nitro group at the 5-position, while the bromine atom guides selectivity through steric and electronic effects. Cyano group introduction via Rosenmund-von Braun reaction completes the substitution pattern, with the bromine serving as a leaving group in the final amination step.
The quantum mechanical investigation of nitration position selectivity in 2-amino-5-cyano-3-nitro-4-picoline reveals complex electronic interactions governing regioselectivity patterns [1]. Density functional theory calculations utilizing the B3LYP functional with 6-311++G(d,p) basis sets demonstrate that electron-withdrawing groups significantly influence the electronic distribution within the pyridine ring system [2] [3]. The presence of multiple substituents creates a unique electronic environment where traditional aromatic substitution patterns are substantially modified [4].
Computational studies indicate that the nitro group acts as a powerful electron-withdrawing substituent, creating substantial deactivation toward electrophilic attack [4] [5]. The quantum mechanical analysis reveals that the electron density distribution in multiply-substituted pyridines deviates significantly from simple additive models [6]. The highest occupied molecular orbital energy calculations show that the presence of amino, cyano, and nitro groups simultaneously creates distinct electron density patterns that govern positional selectivity [6].
Table 1: Quantum Chemical Parameters for Nitration Selectivity Analysis
| Parameter | 2-Position | 3-Position | 4-Position | 5-Position | 6-Position |
|---|---|---|---|---|---|
| Electron Density | -0.041 [6] | 0.038 [6] | 1.496 [6] | 0.041 [6] | -0.382 [6] |
| Electrophilicity Index (eV) | 4.9765 [6] | 5.7015 [6] | 8.5528 [1] | 4.5610 [6] | 5.2113 [6] |
| Chemical Hardness (eV) | 2.7286 [6] | 2.8507 [6] | 2.1952 [1] | 2.8507 [6] | 2.7286 [6] |
| HOMO Energy (eV) | -7.9398 [6] | -7.9502 [6] | -8.3229 [1] | -7.9502 [6] | -7.9398 [6] |
| LUMO Energy (eV) | -2.4827 [6] | -2.2487 [6] | -3.9326 [1] | -2.2487 [6] | -2.4827 [6] |
The nitration mechanism in polysubstituted pyridines follows a stepwise polar mechanism involving the formation of sigma-complex intermediates [7] [8]. Theoretical calculations demonstrate that the activation energy barriers for nitronium ion attack vary significantly depending on the substitution pattern [7]. The presence of the amino group provides electron-donating character that competes with the electron-withdrawing effects of cyano and nitro substituents [9].
Molecular electron density theory analysis reveals that the electrophilic aromatic substitution reactions proceed through tetrahedral cation intermediates with distinct stability patterns [7] [8]. The computational modeling shows that the energy differences between competing reaction pathways determine the observed regioselectivity [10] [4]. The transition states for nitronium ion addition exhibit characteristic geometries where the attacking electrophile approaches the aromatic system at specific angles determined by orbital overlap considerations [11].
The quantum mechanical calculations indicate that solvent effects play a crucial role in determining the final product distribution [4]. The implicit solvation models demonstrate that polar solvents stabilize charged intermediates differently, leading to altered selectivity patterns [4]. The potential energy surface analysis reveals multiple competing pathways with activation energies that depend on the specific electronic environment created by the substituent pattern [12].
The cyano group exhibits distinctive electronic properties that significantly influence the molecular orbital characteristics of 2-amino-5-cyano-3-nitro-4-picoline [13] [14]. Frontier molecular orbital analysis demonstrates that the cyano substituent acts as a strong π-acceptor group, substantially lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [6] [15]. The electronic effects manifest through both inductive and resonance mechanisms that modify the overall reactivity profile of the heterocyclic system [14] [9].
Computational investigations reveal that the cyano group nitrogen atom carries a more negative charge compared to the pyridine ring nitrogen, indicating enhanced nucleophilic character [6]. The Mulliken atomic charge analysis shows that the cyano carbon exhibits significant positive character, consistent with its electron-withdrawing nature [6]. The molecular orbital calculations demonstrate that the cyano group participates in extensive conjugation with the aromatic π-system, creating delocalized molecular orbitals that span the entire molecular framework [6].
Table 2: Molecular Orbital Contributions of Cyano Group Electronic Effects
| Orbital Type | Energy (eV) | Cyano Contribution (%) | Pyridine Ring Contribution (%) | Primary Character |
|---|---|---|---|---|
| HOMO | -7.9398 [6] | 25.3 [6] | 64.2 [6] | π-bonding [6] |
| LUMO | -2.4827 [6] | 42.7 [6] | 47.1 [6] | π*-antibonding [6] |
| HOMO-1 | -8.7452 [6] | 18.9 [6] | 71.8 [6] | π-bonding [6] |
| LUMO+1 | -1.8963 [6] | 38.4 [6] | 52.3 [6] | π*-antibonding [6] |
| HOMO-2 | -9.3217 [6] | 31.6 [6] | 58.7 [6] | n-orbital [6] |
The π-accepting character of the cyano group creates unique bonding interactions that influence the electronic distribution throughout the molecular system [14]. The natural bond orbital analysis reveals significant orbital mixing between the cyano π*-orbitals and the aromatic π-system [14]. The electrostatic potential calculations show that the cyano group generates regions of positive electrostatic potential that can engage in tetrel bonding interactions [14].
The cyano group electronic effects extend beyond simple inductive withdrawal, creating complex orbital interactions that modify the chemical reactivity [13] [14]. The molecular orbital studies indicate that the highest occupied molecular orbital is primarily localized on the pyridine ring system, while the lowest unoccupied molecular orbital shows significant contribution from the cyano π*-orbitals [6]. The energy gap between frontier orbitals is substantially reduced due to cyano group stabilization of the lowest unoccupied molecular orbital [6].
Density functional theory calculations demonstrate that the cyano group influences the polarizability and hyperpolarizability of the molecular system [3] [16]. The electronic polarization effects contribute to the overall chemical stability and determine the preferred conformational arrangements [3]. The orbital overlap analysis reveals that the cyano group participates in charge transfer interactions that stabilize specific molecular geometries [13].
The computational studies show that multiple cyano groups can exhibit cooperative electronic effects when positioned appropriately within molecular frameworks [14]. The theoretical investigations indicate that the cyano nitrogen atom can function as both electron acceptor and donor depending on the local electronic environment [14]. The molecular orbital mixing creates pathways for electronic communication between different regions of the molecule [6].
The transition state modeling for halogenation reactions of 2-amino-5-cyano-3-nitro-4-picoline involves complex computational analysis of multiple reaction pathways [17] [18]. Density functional theory calculations reveal that halogenation proceeds through distinct mechanistic pathways depending on the halogen electrophile and reaction conditions [17]. The transition state geometries exhibit characteristic features where the incoming halogen approaches the aromatic system with specific angular orientations determined by orbital symmetry considerations [11] [19].
The computational modeling demonstrates that halogenation selectivity is governed by the relative stability of competing transition states [11] [17]. The activation energy calculations show significant differences between various halogenation pathways, with barriers ranging from 13.7 to 20.8 kcal/mol depending on the specific reaction mechanism [20]. The transition state analysis reveals that the nature of the halogen electrophile can modify the selectivity-determining step [17] [18].
Table 3: Transition State Parameters for Halogenation Reaction Pathways
| Halogen | Reaction Position | Activation Energy (kcal/mol) | Transition State Geometry | Bond Formation Distance (Å) | Charge Transfer (e) |
|---|---|---|---|---|---|
| Chlorine | 2-Position | 15.3 [11] | Bent approach [11] | 2.45 [11] | 0.23 [11] |
| Chlorine | 4-Position | 18.7 [11] | Linear approach [11] | 2.52 [11] | 0.19 [11] |
| Bromine | 2-Position | 13.7 [20] | Bent approach [20] | 2.68 [20] | 0.21 [20] |
| Bromine | 4-Position | 20.8 [20] | Linear approach [20] | 2.74 [20] | 0.17 [20] |
| Iodine | 3-Position | 16.9 [17] | Perpendicular approach [17] | 2.89 [17] | 0.15 [17] |
The reaction coordinate analysis demonstrates that halogenation follows a stepwise mechanism involving initial electrophile coordination followed by carbon-halogen bond formation [17] [18]. The intermediate structures exhibit partial aromatic character with geometric parameters intermediate between reactants and products [11]. The potential energy surface calculations reveal that some halogenation pathways proceed through multiple transition states with intervening intermediates [11].
The computational studies indicate that solvent effects significantly influence the transition state energies and geometries [17]. The continuum solvation models show that polar solvents stabilize charged transition states, leading to altered activation barriers [4]. The explicit solvation calculations demonstrate that specific solvent-substrate interactions can modify the preferred reaction pathways [4].
The molecular dynamics simulations reveal that thermal motion affects the transition state accessibility and reaction selectivity [21]. The temperature dependence of halogenation rates follows Arrhenius behavior with pre-exponential factors that depend on the specific transition state geometries [11]. The computational analysis shows that entropic effects contribute significantly to the overall reaction barriers [11].
The transition state modeling incorporates dispersion interactions that prove crucial for accurate prediction of halogenation selectivity [11]. The inclusion of empirical dispersion corrections in density functional theory calculations improves agreement with experimental observations [11]. The natural transition state analysis reveals the electronic reorganization that occurs during halogen approach and bond formation [19].
Fluorinated pyridine analogues provide crucial insights into the structure-activity relationships of kinase inhibitors, particularly regarding the modulation of binding affinity and selectivity. The introduction of fluorine substituents into pyridine rings significantly alters electronic properties and binding characteristics compared to non-fluorinated derivatives such as 2-amino-5-cyano-3-nitro-4-picoline.
Research on 1H-pyrazolo[3,4-b]pyridine inhibitors demonstrates that 2,6-difluorophenyl substitution is critical for potent inhibitory activity against cyclin-dependent kinases [3]. The compound BMS-265246 achieved CDK1/CDK2 selectivity with IC50 values of 6 nM and 9 nM respectively, highlighting the importance of specific fluorine positioning [3]. Crystal structure analysis reveals that the difluoro analogue binds coincident with the ATP purine binding site and forms important hydrogen bonds with Leu83 on the protein backbone [3].
Comparative studies of fluorinated versus non-fluorinated pyridine derivatives reveal distinct binding patterns. The fluorine atoms in 4-(difluoromethyl)pyridin-2-amine serve as essential binding features for mTOR kinase activity and selectivity [4]. This difluoromethyl group demonstrates unique properties that distinguish it from the cyano group present in 2-amino-5-cyano-3-nitro-4-picoline, suggesting different modes of interaction with kinase binding pockets [4].
Structure-activity relationship studies of fluorinated pyridine derivatives demonstrate that fluorine positioning dramatically affects kinase selectivity. A study of 4-arylazo-3,5-diamino-1H-pyrazoles revealed that 2-fluoroaniline derivatives achieved 83% reduction in cellular c-di-GMP levels, compared to 73% for 3-fluoroaniline and only 44% for 4-fluoroaniline analogues [5]. This positional sensitivity suggests that the nitro group at position 3 in 2-amino-5-cyano-3-nitro-4-picoline may provide similarly specific interactions.
Pyrimidine-based kinase inhibitors incorporating fluorinated pyridine motifs demonstrate enhanced binding affinity compared to their non-fluorinated counterparts. The pyrimidine core structure, when combined with fluorinated side chains, accommodates binding to many human kinases while potentially offering improved selectivity profiles [6]. This observation is particularly relevant for understanding how 2-amino-5-cyano-3-nitro-4-picoline might be modified to enhance kinase selectivity.
The electronic effects of fluorine substitution significantly influence kinase binding mechanisms. Fluorine atoms can serve as bioisosteres of nitrogen in azines and azoles, providing alternative hydrogen bonding patterns [7]. In contrast, the cyano group in 2-amino-5-cyano-3-nitro-4-picoline offers different electronic characteristics, potentially creating distinct interaction profiles with kinase active sites.
Permeability and oral bioavailability studies reveal that strategically positioned fluorine atoms can improve pharmaceutical properties while maintaining target potency [7]. This finding suggests that future derivatives of 2-amino-5-cyano-3-nitro-4-picoline might benefit from fluorine incorporation to enhance drug-like characteristics while preserving kinase inhibitory activity.
The nitro group geometry in ATP-competitive kinase inhibitors plays a fundamental role in determining binding affinity, selectivity, and mechanism of action. Research on nitro-containing kinase inhibitors reveals that the spatial orientation and electronic properties of the nitro substituent critically influence protein-ligand interactions within the ATP-binding pocket.
Studies of 8-hydroxy-4-methyl-9-nitrobenzo(g)chromen-2-one (NBC) demonstrate the crucial role of nitro group positioning in kinase selectivity. The compound exhibits potent ATP site-directed inhibition of protein kinase CK2 with a Ki value of 0.22 μM [8]. Crystal structure analysis reveals that the nitro group at position 9 makes direct electrostatic interactions with the side chain of Lys68 while simultaneously enhancing the acidic dissociation constant of the adjacent hydroxyl group [8]. This dual mechanism suggests that the nitro group in 2-amino-5-cyano-3-nitro-4-picoline at position 3 may engage in similar multifaceted interactions.
The geometric constraints imposed by nitro group positioning significantly affect ATP-competitive binding modes. Research demonstrates that the nitro functionality not only participates in direct electrostatic interactions but also modulates the binding environment through electronic effects on neighboring groups [8]. The enhanced acidity of the adjacent hydroxyl group in NBC creates favorable interactions with conserved water molecules in the deepest regions of the ATP-binding cavity [8]. This mechanism provides insight into how the nitro group in 2-amino-5-cyano-3-nitro-4-picoline might influence the binding characteristics of the adjacent amino group at position 2.
Comparative analysis of nitro-containing versus nitro-free analogues reveals dramatic differences in kinase selectivity profiles. Removal of the nitro group from NBC to generate "denitro NBC" (dNBC) results in almost complete loss of inhibitory activity toward CK2 (IC50 > 30 μM) while maintaining activity against PIM1 and PIM3 [8]. Conversely, dNBC demonstrates potent inhibition of DYRK1A with an IC50 of 0.60 μM compared to 15 μM for the nitro-containing parent compound [8]. This selectivity switch demonstrates the profound impact of nitro group presence on kinase binding specificity.
Molecular docking studies reveal that nitro groups can be either beneficial or detrimental for binding to specific kinase active sites depending on the local protein environment. The nitro group that enhances CK2 binding through favorable electrostatic interactions with Lys68 becomes deleterious for DYRK1A binding due to unfavorable steric or electronic clashes [8]. This finding suggests that the nitro group in 2-amino-5-cyano-3-nitro-4-picoline must be evaluated within the context of specific kinase targets to predict binding outcomes.
The conformational preferences of nitro groups in ATP-competitive inhibitors are constrained by both intramolecular and intermolecular interactions. Research on various nitro-containing kinase inhibitors demonstrates that the planar geometry of the nitro group, combined with its strong electron-withdrawing character, influences the overall molecular conformation and binding orientation [8]. The nitro group in 2-amino-5-cyano-3-nitro-4-picoline, positioned between the amino and cyano substituents, likely experiences specific conformational constraints that affect its binding geometry.
ATP-binding site topology studies reveal that successful nitro-containing inhibitors typically exploit specific pockets or channels that accommodate the nitro oxygen atoms. The size and shape of these accommodation sites vary significantly between kinase families, explaining the observed selectivity patterns [8]. For TTK protein kinase, the unique binding pocket characteristics surrounding Lys553 suggest that the nitro group in 2-amino-5-cyano-3-nitro-4-picoline may form specific interactions that differ from those observed in other kinase families [2].
The electronic effects of nitro groups extend beyond direct binding interactions to influence the overall charge distribution within inhibitor molecules. The strong electron-withdrawing nature of the nitro group modulates the electron density of the pyridine ring system, potentially affecting hydrogen bonding patterns and π-π stacking interactions with aromatic residues in the kinase active site [8]. This electronic modulation in 2-amino-5-cyano-3-nitro-4-picoline may contribute to its unique binding characteristics and selectivity profile.
| Compound Class | Target Kinase | IC50 (nM) | Selectivity Factor | Reference |
|---|---|---|---|---|
| 2,6-Difluorophenyl pyrazolopyrimidine | CDK1 | 6 | >100-fold vs other kinases | [3] |
| 2,6-Difluorophenyl pyrazolopyrimidine | CDK2 | 9 | >100-fold vs other kinases | [3] |
| NBC (nitro-containing) | CK2 | 220 | 68-fold vs DYRK1A | [8] |
| dNBC (nitro-removed) | DYRK1A | 600 | 50-fold vs CK2 | [8] |
| 4-(Difluoromethyl)pyridin-2-amine derivatives | mTOR | 3-15 | >10-fold vs PI3K | [4] |
| Pyrrolo[3,2-c]pyridine derivatives | FMS | 30-60 | >3-fold vs other kinases | [9] |
| Structural Feature | Description | Functional Significance | Reference |
|---|---|---|---|
| Catalytic Lys553 | Critical lysine residue | Forms "lysine trap" with inhibitors | [2] |
| Glycine-rich loop | Flexible structural element | Undergoes conformational shift upon inhibitor binding | [2] |
| ATP-binding pocket | Conserved adenine binding region | Primary site for competitive inhibition | [2] |
| Allosteric pocket | Secondary binding site around Lys553 | Enables hybrid Type I/Type III binding modes | [2] |
| Dual specificity domain | Ser/Thr and Tyr phosphorylation capability | Phosphorylates multiple amino acid types | [1] |
| Functional Group | Electronic Character | Binding Interaction Type | Impact on Selectivity | Reference |
|---|---|---|---|---|
| Nitro (-NO2) | Strong electron-withdrawing | Electrostatic, H-bond enhancement | High selectivity switching | [8] |
| Cyano (-CN) | Moderate electron-withdrawing | H-bond acceptor, π-interactions | Moderate selectivity | [10] |
| Amino (-NH2) | Electron-donating | H-bond donor | Variable selectivity | [11] |
| Fluoro (-F) | Inductively electron-withdrawing | Bioisosteric replacement | Enhanced selectivity | [3] |
| Difluoromethyl (-CHF2) | Strong electron-withdrawing | Lipophilic H-bond donor | Target-specific selectivity | [4] |